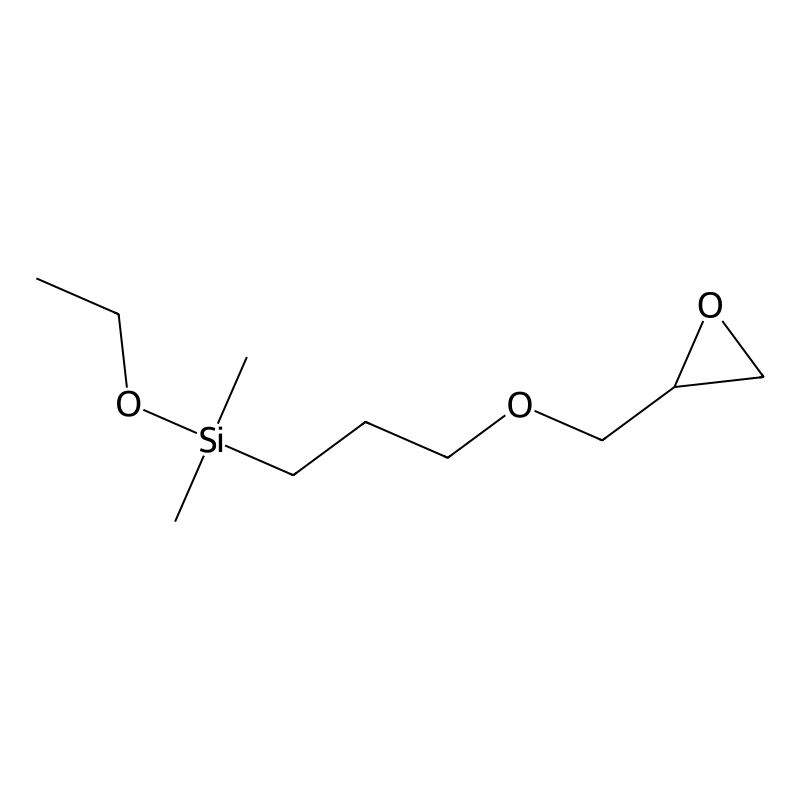(3-Glycidoxypropyl)dimethylethoxysilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Surface Modification:
- Adhesion Promotion: 3-GDMO possesses an epoxy group (glycidyl) that readily reacts with various functional groups like amine, hydroxyl, and carboxyl, forming strong covalent bonds. This property makes it a valuable adhesion promoter for diverse materials like polymers, glass, and metals .
- Surface Functionalization: 3-GDMO can modify surfaces by introducing reactive epoxy groups, enabling the attachment of desired molecules for specific functionalities. This allows researchers to tailor surfaces for applications like biomolecule immobilization, sensor development, and targeted drug delivery .
Synthesis of Hybrid Materials:
- Organic-inorganic Composites: 3-GDMO can co-condense with inorganic precursors like silica or metal oxides, forming hybrid materials with unique properties. These composites often combine the mechanical strength of inorganic materials with the functionality of organic moieties, finding applications in areas like catalysis, optics, and electronics .
- Polymer Modification: 3-GDMO can be incorporated into polymer matrices through various techniques, enhancing their properties like thermal stability, mechanical strength, and flame retardancy. This allows researchers to develop novel polymers for advanced applications in various fields .
Biomedical Applications:
- Biocompatible Coatings: 3-GDMO can be used to create biocompatible coatings for medical devices like implants and biosensors. The epoxy group can further be functionalized with biomolecules like peptides or proteins, promoting cell adhesion and improving the biocompatibility of the device .
- Drug Delivery Systems: 3-GDMO can be utilized in the development of drug delivery systems by forming micelles or nanoparticles capable of encapsulating and delivering therapeutic agents. The epoxy group can be used to attach targeting moieties for specific delivery to desired sites in the body .
(3-Glycidoxypropyl)dimethylethoxysilane is an organosilane compound characterized by the presence of an epoxy group and two ethoxy groups attached to a propyl chain. Its molecular formula is C10H22O3Si, and it has a molecular weight of 218.36 g/mol. This compound is recognized for its utility as a coupling agent and adhesion promoter in various applications, particularly in the fields of coatings, sealants, and composite materials. The epoxy functionality allows for chemical reactivity with various substrates, enhancing adhesion properties and improving the mechanical performance of materials.
GPS modifies surfaces through silane coupling. The hydrolyzed silanol groups form covalent bonds with the inorganic surface (e.g., metal oxides on glass). The epoxy group then reacts with functional groups on organic molecules, tethering them to the inorganic surface through the siloxane network []. This allows researchers to tailor the surface properties of microparticles for specific applications.
The reactivity of (3-Glycidoxypropyl)dimethylethoxysilane primarily involves the opening of the epoxy group, which can react with nucleophiles such as amines, alcohols, thiols, and acids. In aqueous environments, hydrolysis can occur, leading to the formation of silanol groups that can further condense to form siloxane networks. The general reaction can be represented as follows:
- Epoxy Ring Opening:
- Hydrolysis:
These reactions are crucial for forming durable bonds between organic polymers and inorganic substrates.
The synthesis of (3-Glycidoxypropyl)dimethylethoxysilane can be achieved through several methods:
- Direct Reaction: The compound can be synthesized by reacting glycidol with dimethylethoxysilane in the presence of a catalyst.
- Hydrolysis and Condensation: Starting from (3-Glycidoxypropyl)trimethoxysilane, hydrolysis followed by condensation reactions can produce (3-Glycidoxypropyl)dimethylethoxysilane.
- Sol-gel Process: This method involves the hydrolysis of silanes in an alcohol solution, leading to the formation of silica networks that incorporate the desired silane functionalities.
(3-Glycidoxypropyl)dimethylethoxysilane finds extensive applications across various industries:
- Adhesives and Sealants: It is utilized as a coupling agent to enhance adhesion between organic polymers and inorganic materials.
- Coatings: The compound improves the durability and water resistance of coatings applied to metals and other substrates.
- Composite Materials: It is used to enhance the mechanical properties of composites reinforced with glass fibers or other fillers.
- Surface Modification: The compound can modify surfaces to improve hydrophobicity or promote specific chemical interactions.
Research has indicated that (3-Glycidoxypropyl)dimethylethoxysilane interacts effectively with various substrates, including metals and ceramics. Studies demonstrate its ability to form stable bonds through both covalent and non-covalent interactions. For instance, its reactivity with amine-functionalized surfaces has been explored to enhance the performance of biocompatible materials .
Several compounds share structural similarities with (3-Glycidoxypropyl)dimethylethoxysilane. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (3-Glycidoxypropyl)trimethoxysilane | C9H20O5Si | Contains three methoxy groups; widely used in coatings |
| 3-Mercaptopropyltrimethoxysilane | C6H14O3S | Thiol-terminated; used for metal bonding |
| 3-Aminopropyltriethoxysilane | C9H23N1O3Si | Amino-terminated; enhances adhesion in composites |
| Vinyltrimethoxysilane | C7H14O3Si | Vinyl group allows for polymerization reactions |
| (3-Glycidyloxypropyl)trimethylsilane | C10H22O4Si | Similar epoxy functionality but with different alkyl groups |
Uniqueness
What sets (3-Glycidoxypropyl)dimethylethoxysilane apart from these compounds is its combination of an epoxy group with two ethoxy groups, allowing for versatile applications in both hydrophobic surface modification and strong adhesive bonding in complex formulations.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant
Other CAS
General Manufacturing Information
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.








